molecular formula C15H17N5O6S B10911474 3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10911474
M. Wt: 395.4 g/mol
InChI Key: QEHHUFJINZLAJE-UHFFFAOYSA-N
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Description

3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound features a combination of pyrazole and beta-lactam rings, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Beta-Lactam Ring: The beta-lactam ring is synthesized via the cyclization of an appropriate amino acid derivative, often using a cyclization agent such as triphosgene.

    Coupling of the Pyrazole and Beta-Lactam Rings: The final step involves coupling the pyrazole derivative with the beta-lactam ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions using appropriate reagents like alcohols or amines in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines with DCC (dicyclohexylcarbodiimide) as a coupling agent.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Esters and amides: From the substitution reactions involving the carboxylic acid group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s structure suggests potential as an enzyme inhibitor or a ligand for receptor studies. Its bicyclic framework could interact with biological macromolecules in unique ways, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial or anticancer properties. The presence of the beta-lactam ring is particularly interesting, as beta-lactam antibiotics are a well-known class of antibacterial agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to other beta-lactam antibiotics. The nitro group could also play a role in generating reactive nitrogen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another beta-lactam antibiotic with a simpler structure.

    Cephalosporin: A beta-lactam antibiotic with a different bicyclic structure.

    Imipenem: A carbapenem antibiotic with a broader spectrum of activity.

Uniqueness

What sets 3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its combination of a pyrazole ring with a beta-lactam ring. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17N5O6S

Molecular Weight

395.4 g/mol

IUPAC Name

3-methyl-7-[[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H17N5O6S/c1-7(4-18-5-9(3-16-18)20(25)26)12(21)17-10-13(22)19-11(15(23)24)8(2)6-27-14(10)19/h3,5,7,10,14H,4,6H2,1-2H3,(H,17,21)(H,23,24)

InChI Key

QEHHUFJINZLAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C)CN3C=C(C=N3)[N+](=O)[O-])SC1)C(=O)O

Origin of Product

United States

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